4-Chloro-2-iodotoluene
Overview
Description
4-Chloro-2-iodotoluene is an organic compound with the molecular formula C₇H₆ClI. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an iodine atom at the second position, and a methyl group at the first position. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It is known that halogenated aromatic compounds like 4-chloro-2-iodotoluene often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
It is known that halogenated aromatic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the compound’s targets .
Biochemical Pathways
Halogenated aromatic compounds are known to interact with various biochemical pathways, potentially leading to changes in cellular function .
Pharmacokinetics
Like other halogenated aromatic compounds, it is likely that this compound is absorbed and distributed throughout the body, metabolized by various enzymes, and excreted .
Result of Action
It is known that halogenated aromatic compounds can cause various effects, such as skin and eye irritation, and respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, the compound should be stored in a well-ventilated place and kept tightly closed to maintain its stability . Additionally, exposure to the compound should be avoided, and protective measures should be taken when handling it .
Preparation Methods
4-Chloro-2-iodotoluene can be synthesized through several methods. One common synthetic route involves the iodination of 4-chloro-1-methylbenzene. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the benzene ring. Another method involves the chlorination of 2-iodo-1-methylbenzene using chlorine gas or a chlorinating agent .
Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield. These methods may include the use of catalysts and specific reaction conditions to optimize the production of 4-chloro-2-iodo-1-methylbenzene .
Chemical Reactions Analysis
4-Chloro-2-iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the chlorine or iodine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds or other complex structures.
Scientific Research Applications
4-Chloro-2-iodotoluene has several applications in scientific research:
Comparison with Similar Compounds
4-Chloro-2-iodotoluene can be compared with other similar compounds, such as:
4-Chloro-1-iodo-2-methylbenzene: This compound has a similar structure but with different positions of the substituents.
4-Chloro-2-methylbenzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Iodo-1-methylbenzene: Lacks the chlorine atom, affecting its reactivity and applications.
The uniqueness of 4-chloro-2-iodo-1-methylbenzene lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-2-iodo-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOGCIPQDRCAKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186836 | |
Record name | Benzene, 4-chloro-2-iodo-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33184-48-4 | |
Record name | Benzene, 4-chloro-2-iodo-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033184484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 4-chloro-2-iodo-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 33184-48-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 4-Chloro-2-iodotoluene as described in the research?
A1: The synthesis of this compound starts with 4-Chloro-2-nitrotoluene. [] This compound undergoes a reduction reaction to form 4-Chloro-2-aminotoluene (also known as 4-Chloro-2-methylaniline). [] Finally, the diazonium salt of 4-Chloro-2-aminotoluene is substituted with iodine, yielding this compound. [] The overall yield for this three-step synthesis is reported as 29%. []
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